molecular formula C18H14F5N5OS B10949429 2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(pentafluorophenyl)acetamide

2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(pentafluorophenyl)acetamide

Cat. No.: B10949429
M. Wt: 443.4 g/mol
InChI Key: XCTGYEDYUIITIH-UHFFFAOYSA-N
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Description

2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole and pyrimidine moiety linked via a sulfanyl group to a pentafluorophenyl acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Synthesis of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with guanidine.

    Linking the pyrazole and pyrimidine rings: This step involves the formation of a sulfanyl bridge using a thiol reagent.

    Introduction of the pentafluorophenyl acetamide group: This is typically done via an acylation reaction using pentafluorophenyl acetic acid and an appropriate coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms on the pentafluorophenyl ring can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pentafluorophenyl group enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE
  • **2-{[4-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE

Uniqueness

The unique combination of the ethyl and methyl groups on the pyrazole ring, along with the pentafluorophenyl acetamide moiety, gives 2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H14F5N5OS

Molecular Weight

443.4 g/mol

IUPAC Name

2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide

InChI

InChI=1S/C18H14F5N5OS/c1-3-28-8(2)9(6-25-28)10-4-5-24-18(26-10)30-7-11(29)27-17-15(22)13(20)12(19)14(21)16(17)23/h4-6H,3,7H2,1-2H3,(H,27,29)

InChI Key

XCTGYEDYUIITIH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F)C

Origin of Product

United States

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